molecular formula C22H19N3O2 B12183724 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide

Cat. No.: B12183724
M. Wt: 357.4 g/mol
InChI Key: YXNCODXZIHCWSV-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyloxy group attached to the indole ring and a pyridinylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the indole derivative reacts with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyridinylacetamide Moiety: The final step involves the acylation of the indole derivative with pyridin-4-ylacetic acid chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, indole derivatives have been shown to interact with proteins involved in cell signaling pathways, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C22H19N3O2/c26-22(24-19-8-11-23-12-9-19)15-25-13-10-18-14-20(6-7-21(18)25)27-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,23,24,26)

InChI Key

YXNCODXZIHCWSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=NC=C4

Origin of Product

United States

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